molecular formula C14H15N3O2 B231162 Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate

Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate

Cat. No. B231162
M. Wt: 257.29 g/mol
InChI Key: FTDDRRYLGPYUQG-LNOOMQPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate, also known as MDV3100, is a novel androgen receptor antagonist that has been developed as a potential treatment for advanced prostate cancer. This compound has shown promising results in preclinical and clinical studies, and it is currently being evaluated in ongoing clinical trials.

Mechanism Of Action

Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate works by blocking the androgen receptor, which is a key driver of prostate cancer growth. This compound binds to the androgen receptor with high affinity, preventing the receptor from activating genes that promote cancer cell growth. Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate also causes the androgen receptor to be degraded, further reducing its activity.

Biochemical And Physiological Effects

Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate has been shown to have a significant impact on the levels of prostate-specific antigen (PSA), a biomarker that is used to monitor prostate cancer progression. In clinical trials, treatment with Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate resulted in a rapid and sustained decrease in PSA levels. Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate has also been shown to have a positive effect on bone health, reducing the risk of bone fractures in patients with advanced prostate cancer.

Advantages And Limitations For Lab Experiments

Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate has several advantages for use in lab experiments, including its high purity and stability. However, the complex synthesis process and specialized equipment required for its production may limit its availability for some researchers.

Future Directions

There are several potential future directions for research on Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate. One area of focus is the development of combination therapies that incorporate Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate with other anti-cancer agents. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate. Additionally, there is ongoing research on the use of Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate in other types of cancer, including breast cancer and ovarian cancer.

Synthesis Methods

Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate is synthesized through a multistep process that involves the reaction of several different chemical compounds. The synthesis process is complex and requires specialized knowledge and equipment. The final product is a white crystalline powder that is highly pure and stable.

Scientific Research Applications

Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate has been extensively studied in preclinical and clinical studies for its potential use in the treatment of advanced prostate cancer. The compound has shown significant anti-tumor activity in preclinical models, and it has been well-tolerated in clinical trials. Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate has also been evaluated for its potential use in other types of cancer, including breast cancer and ovarian cancer.

properties

Product Name

Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

methyl 2-cyano-2-[(Z)-2-(dimethylamino)-2-phenylethenyl]iminoacetate

InChI

InChI=1S/C14H15N3O2/c1-17(2)13(11-7-5-4-6-8-11)10-16-12(9-15)14(18)19-3/h4-8,10H,1-3H3/b13-10-,16-12?

InChI Key

FTDDRRYLGPYUQG-LNOOMQPSSA-N

Isomeric SMILES

CN(C)/C(=C\N=C(C#N)C(=O)OC)/C1=CC=CC=C1

SMILES

CN(C)C(=CN=C(C#N)C(=O)OC)C1=CC=CC=C1

Canonical SMILES

CN(C)C(=CN=C(C#N)C(=O)OC)C1=CC=CC=C1

Origin of Product

United States

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